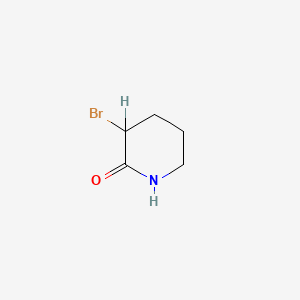

3-Bromopiperidin-2-one

Descripción general

Descripción

3-Bromopiperidin-2-one: is an organic compound with the molecular formula C5H8BrNO It is a derivative of piperidinone, where a bromine atom is substituted at the third position of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopiperidin-2-one typically involves the bromination of piperidin-2-one. One common method is the reaction of piperidin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution, enabling functionalization of the piperidine ring.

Arylation with Organocuprates

-

Reaction of 3-bromopiperidin-2-one (I) with arylcuprates yields 3-arylpiperidin-2-one derivatives with high diastereoselectivity .

-

Conditions : Organocuprate reagents (e.g., Gilman reagents) in anhydrous THF or ether at −78°C to RT.

-

Mechanism : Single-electron transfer (SET) followed by radical recombination, preserving stereochemistry .

| Reagent | Product | Yield (%) | Selectivity (d.r.) |

|---|---|---|---|

| Ph₂CuLi | 3-Phenylpiperidin-2-one | 82 | 9:1 |

| 4-MeOC₆H₄CuBrLi | 3-(4-Methoxyphenyl) | 75 | 8:1 |

Alkylation via Reductive Cross-Coupling

-

Nickel-catalyzed reductive cross-coupling with alkyl iodides forms 3-alkylpiperidin-2-ones .

-

Conditions : NiCl₂·glyme (5 mol%), 4,4′-dimethyl-2,2′-bipyridine ligand, NaBF₄ additive, cyclohexane/DMA (2:1), 40°C.

-

Example : Coupling with N-Boc-4-iodopiperidine gives a 44% yield of the alkylated product .

Elimination Reactions

Base-induced elimination generates α,β-unsaturated lactams or ring-opened products.

Dehydrohalogenation

-

Treatment with strong bases (e.g., KOtBu, Cs₂CO₃) eliminates HBr, forming Δ²-piperidein-2-one .

-

Conditions : Acetonitrile or DMF, reflux (80–100°C).

Ring-Opening Reactions

The lactam ring undergoes cleavage under nucleophilic or acidic conditions.

Hydrolysis

-

Acidic hydrolysis (HCl/H₂O, reflux) produces 3-bromopiperidine-2-carboxylic acid.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Aminolysis

-

Reaction with primary amines (e.g., benzylamine) opens the ring to form β-bromoamide derivatives.

-

Conditions : Ethanol, RT, 12–24 h.

-

Example : Benzylamine yields N-benzyl-3-bromo-2-aminovaleramide (73%).

Stereoselective Transformations

The stereochemistry at C3 dictates reactivity and product distribution.

Diastereoselective Bromination

-

Bromination of enantiopure precursors (e.g., (R)-2-phenylglycinol derivatives) controls the configuration at C3 .

-

Outcome : (S)-3-Bromopiperidin-2-one forms exclusively when using (R)-configured auxiliaries .

Catalytic Coupling Reactions

Transition-metal catalysis enables C–C bond formation.

Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C3 .

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

Radical Reactions

Free radical pathways offer alternative functionalization routes.

Atom Transfer Radical Addition (ATRA)

-

CuBr-mediated ATRA with alkenes generates 3-alkylated piperidinones .

-

Example : Reaction with styrene forms 3-(2-phenylethyl)piperidin-2-one (61%) .

Cyclization to Pyrrolopiperazines

-

Intramolecular cyclization with α-aminoesters forms pyrrolopiperazine-2,6-diones .

-

Conditions : Cs₂CO₃, acetonitrile, reflux (1 h).

Comparative Reactivity Data

| Reaction Type | Key Reagent/Catalyst | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Arylation | Ph₂CuLi | −78 to 25 | 75–82 |

| Reductive Alkylation | NiCl₂·glyme | 40 | 44–68 |

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 68–85 |

| Hydrolysis | HCl/H₂O | 100 | 90–95 |

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

One of the primary applications of 3-Bromopiperidin-2-one is in the synthesis of bioactive compounds. It serves as a precursor for creating various pharmaceuticals and biologically active molecules. For instance:

- Diastereoselective Arylation : Research has demonstrated that this compound can undergo diastereoselective arylation when reacted with arylcuprate reagents. This reaction allows for the synthesis of enantiomerically pure compounds, which are crucial in developing drugs with specific biological activities .

- Synthesis of Lactams : The compound has been utilized in synthesizing lactams, which are important in medicinal chemistry due to their presence in many pharmaceutical agents. The stereoselective reactions involving this compound contribute to producing lactams with desired properties .

Role in Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a building block for developing therapeutic agents. Some notable applications include:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including canine and human cancer cells. This suggests its potential use in developing new anticancer therapies .

- Neuroactive Compounds : The compound's structural features allow it to be modified into neuroactive agents that can interact with neurotransmitter systems. This aspect is particularly relevant for developing treatments for neurological disorders .

Table 1: Summary of Research Findings Involving this compound

Mecanismo De Acción

The mechanism of action of 3-Bromopiperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.

Comparación Con Compuestos Similares

Piperidin-2-one: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

3-Chloropiperidin-2-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

3-Fluoropiperidin-2-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Uniqueness: 3-Bromopiperidin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its halogenated analogs.

Actividad Biológica

3-Bromopiperidin-2-one, also known by its IUPAC name 3-bromo-2-piperidinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₈BrNO

- Molecular Weight : 178.03 g/mol

- CAS Number : 34433-86-8

- Structural Representation :

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored in various studies. Its structure allows it to interact with multiple biological targets, making it a promising candidate for drug development.

Key Biological Activities

-

Antiproliferative Effects :

- Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds derived from this scaffold can inhibit the growth of canine cancer cell lines (D17, CLBL-1, CLB70, GL-1) and human cancer cell lines .

- Neurotransmitter Modulation :

-

Transglutaminase Inhibition :

- This compound has been studied as a potential inhibitor of transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions including inflammation and fibrosis. Inhibitors based on this scaffold have shown promise in selectively targeting TG2, potentially leading to new treatments for diseases characterized by aberrant TG2 activity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with specific receptors in the brain and other tissues, influencing signaling pathways that regulate cell proliferation and survival.

- Enzyme Inhibition : By inhibiting enzymes like TG2, this compound can alter biochemical pathways involved in disease progression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Propiedades

IUPAC Name |

3-bromopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFHQJDFNSXAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955983 | |

| Record name | 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-86-8 | |

| Record name | 3-Bromo-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopiperidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.